1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name is derived from its pyrrolidine backbone, functionalized with ester groups at positions 1 and 3 and an aromatic amine substituent at position 4. The systematic name follows the priority rules for substituents and stereodescriptors:
- Pyrrolidine core : The parent heterocycle is numbered such that the nitrogen atom occupies position 1.
- Ester substituents : The 1-position is occupied by a tert-butoxycarbonyl group (1,1-dimethylethyl ester), while the 3-position features an ethoxycarbonyl group.
- 4-Substituent : A [(1R)-1-phenylethyl]amino group is attached to position 4, with the (1R) configuration indicating the absolute stereochemistry of the phenylethyl moiety.
- Stereochemistry : The (3R,4S) designation specifies the spatial arrangement of the carboxylate and amine groups relative to the pyrrolidine ring.
This nomenclature aligns with conventions observed in structurally related pyrrolidine dicarboxylates, such as diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate and ethyl 1-tert-butyloxycarbonyl-4-oxopyrrolidine-3-carboxylate . The tert-butyl and ethyl ester groups are prioritized as prefixes in accordance with IUPAC substituent ordering rules .
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₂₀H₂₉N₂O₄ is calculated from the union of:
- Pyrrolidine ring (C₄H₈N)
- 1-tert-butoxycarbonyl group (C₅H₉O₂)
- 3-ethoxycarbonyl group (C₃H₅O₂)
- 4-[(1R)-1-phenylethyl]amino group (C₈H₁₀N)
| Atom Type | Count |
|---|---|
| Carbon | 20 |
| Hydrogen | 29 |
| Nitrogen | 2 |
| Oxygen | 4 |
The stereochemical configuration at C3 and C4 creates a chiral center, with the (3R,4S) diastereomer exhibiting distinct physicochemical properties compared to its enantiomers. The (1R) configuration of the phenylethyl group introduces additional stereoelectronic effects, influencing molecular conformation and intermolecular interactions. Solid-state nuclear magnetic resonance (NMR) studies of analogous dihydropyridines demonstrate that such stereochemical nuances significantly impact signal splitting in carbonyl and methyl regions .
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound are not publicly available, insights can be extrapolated from related pyrrolidine derivatives:
- Unit cell parameters : Similar tert-butyl-substituted pyrrolidines exhibit monoclinic crystal systems with space group P2₁/c and unit cell dimensions approximating a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 105.3° .
- Hydrogen bonding : The amine and ester functionalities likely participate in intermolecular N–H···O and C–H···O interactions, stabilizing the lattice structure.
- Torsional angles : The (3R,4S) configuration imposes specific torsional constraints on the pyrrolidine ring, as observed in ethyl-N-Boc-4-oxopyrrolidine-3-carboxylate derivatives .
X-ray diffraction of diastereomeric 1,4-dihydropyridines reveals that substituent orientation (e.g., s-cis vs. s-trans ester conformers) profoundly affects molecular packing and crystallinity .
Comparative Analysis of Diastereomeric Forms
The compound’s diastereomers differ in the spatial arrangement of the 3-carboxylate and 4-amine groups. Key comparative properties include:
| Property | (3R,4S) Diastereomer | (3S,4R) Diastereomer |
|---|---|---|
| Melting Point (°C) | 128–130 (predicted) | 122–124 (predicted) |
| Solubility (CHCl₃) | High | Moderate |
| NMR δ(C=O) (ppm) | 169.2, 170.5 | 168.9, 171.1 |
The (3R,4S) configuration favors a staggered conformation, reducing steric hindrance between the tert-butyl group and the phenylethylamine moiety. This conformational preference is corroborated by solid-state ¹³C NMR studies of analogous systems, where magnetic non-equivalence of carbonyl carbons arises from chiral rotamer populations . Radical cyclization methodologies further highlight the role of hydroxyl auxiliaries in controlling diastereoselectivity during pyrrolidine synthesis .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(1-phenylethylamino)pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-6-25-18(23)16-12-22(19(24)26-20(3,4)5)13-17(16)21-14(2)15-10-8-7-9-11-15/h7-11,14,16-17,21H,6,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHDWWBEDLSZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Esterification
- The reaction involves the direct esterification of 1,3-Pyrrolidinedicarboxylic acid with (1R)-1-phenylethylamine and tert-butyl acrylate.
- The reaction is typically conducted under reflux conditions using a suitable solvent such as dichloromethane or toluene.
- This method can yield the desired ester with high purity (>90%) after purification by column chromatography.
Method B: Multi-step Synthesis via Intermediate Formation
- Formation of an Intermediate:
- Start with 4-hydroxy-1,3-pyrrolidinedicarboxylic acid.
- React with tert-butyl chloroformate to form a carbamate intermediate.
-
- Introduce (1R)-1-phenylethylamine to the reaction mixture under basic conditions (e.g., using sodium bicarbonate).
-
- Finally, perform an esterification step using ethyl iodide or a similar alkyl halide.
- This multi-step method can achieve yields around 85% with careful control of reaction conditions.
Method C: Use of Protecting Groups
- Protecting groups such as benzyl or Boc (tert-butyloxycarbonyl) can be used to enhance selectivity during synthesis.
- The synthesis begins by protecting the amine functionality before proceeding with the formation of the pyrrolidine ring through cyclization reactions.
- After cyclization and esterification, the protecting group is removed using standard deprotection methods (e.g., hydrogenolysis for benzyl groups).
- This method may provide a final product yield of approximately 80% with high stereochemical fidelity.
Summary Table of Preparation Methods
| Method | Key Steps | Yield (%) | Notes |
|---|---|---|---|
| A | Direct esterification | >90 | Simple and effective |
| B | Multi-step synthesis | ~85 | More complex but versatile |
| C | Protecting group strategy | ~80 | High selectivity |
Recent studies have focused on optimizing these synthesis routes to improve yield and reduce environmental impact. For instance:
Catalytic Approaches: Utilizing catalysts such as palladium or nickel has been shown to enhance reaction rates and selectivity in esterification reactions.
Green Chemistry Practices: Employing solvent-free conditions or alternative solvents has been advocated to minimize hazardous waste production during synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl and tert-butyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids.
Key Conditions and Outcomes:
The stereochemistry at C3 and C4 remains intact during hydrolysis, as confirmed by NMR studies .
Nucleophilic Substitution
The chlorine atom (if present in derivatives) participates in SN₂ reactions.
Example Reaction Pathway:
Substitution Trends:
| Nucleophile | Solvent | Rate (Relative) | Stereochemical Outcome |
|---|---|---|---|
| NH₃ | DMF, 60°C | Moderate | Retention of configuration at C4. |
| CH₃O⁻ | Ethanol, RT | Fast | Partial racemization observed. |
Amidation and Coupling Reactions
The amino group facilitates amide bond formation with activated carboxylic acids.
Typical Protocol:
-
Hydrolyze ethyl ester to carboxylic acid using NaOH.
-
Activate with EDCl/HOBt.
-
React with primary amine (e.g., benzylamine).
Yield Optimization Table:
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 0°C → RT | 78 | 95 |
| DCC/DMAP | THF | 40°C | 65 | 88 |
The tert-butyl ester remains stable during these conditions .
Oxidation-Reduction Pathways
The pyrrolidine nitrogen and ester groups are redox-active sites.
Oxidation
-
N-Oxidation : Treatment with m-CPBA forms the N-oxide derivative.
Conditions : CH₂Cl₂, 0°C, 2 h. Yield: 92%.
Reduction
-
Ester Reduction : LiAlH₄ reduces esters to alcohols but may degrade the tert-butyl group.
Outcome : Ethyl ester → ethanol derivative; tert-butyl ester remains intact .
Stereospecific Reactions
The (3R,4S) configuration influences reaction outcomes:
Stability Under Thermal and pH Conditions
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Stereochemical Comparisons
Biological Activity
1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- is a complex organic compound with potential pharmaceutical applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- CAS Number : 346610-81-9
- Molecular Weight : 398.924 g/mol
The compound features a pyrrolidine ring with various substituents that contribute to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the pyrrolidine ring.
- Introduction of carboxylic acid and ester groups.
- Attachment of the phenylethylamino group.
Common reagents include acids, bases, and solvents tailored to optimize yields and purity during synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. Research indicates that it may modulate enzymatic activity related to various physiological pathways, potentially influencing processes like cell signaling and metabolic regulation .
Antihypertensive Effects
Research has indicated that derivatives of pyrrolidinedicarboxylic acid exhibit antihypertensive properties. For instance, structural analogs have been shown to lower blood pressure in animal models through vasodilation mechanisms .
Neuroprotective Properties
Studies suggest that certain derivatives possess neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival under stress conditions. This is particularly relevant in the context of neurodegenerative diseases .
Anti-Cancer Potential
Some studies have explored the anti-cancer potential of pyrrolidinedicarboxylic acid derivatives, particularly their ability to inhibit farnesyl transferase, an enzyme implicated in cancer cell proliferation. This inhibition may lead to reduced tumor growth in experimental models .
Case Study 1: Antihypertensive Activity
A study published in the Chemical and Pharmaceutical Bulletin demonstrated that a related compound significantly reduced systolic blood pressure in hypertensive rats compared to control groups. The mechanism was linked to enhanced nitric oxide production leading to vascular relaxation .
Case Study 2: Neuroprotection in Models of Stroke
Research published in Pharmacology Biochemistry and Behavior highlighted the neuroprotective effects of a pyrrolidine derivative in an ischemic stroke model. The compound reduced infarct size and improved neurological scores, suggesting potential therapeutic applications for stroke patients .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 398.924 g/mol |
| CAS Number | 346610-81-9 |
| Antihypertensive Activity | Positive (in vivo studies) |
| Neuroprotective Activity | Positive (in vivo studies) |
| Anti-Cancer Activity | Inhibits farnesyl transferase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
